molecular formula C23H28ClN3O2S B2909605 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215616-88-8

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2909605
CAS No.: 1215616-88-8
M. Wt: 446.01
InChI Key: IOSKDEJPQCJPPG-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O2S and its molecular weight is 446.01. The purity is usually 95%.
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Biological Activity

The compound 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride , commonly referred to as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings, including its synthesis, biological efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O2SC_{22}H_{26}ClN_{3}O_{2}S with a molecular weight of 432.0 g/mol. Its structure features a benzothiazole moiety which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties :

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, it showed IC50 values of approximately 6.26 µM against HCC827 cells, indicating potent activity in 2D assays compared to 20.46 µM in 3D assays .
  • Mechanism of Action : The antitumor activity is attributed to the compound's interaction with DNA, where it binds predominantly within the minor groove, potentially disrupting replication processes .
  • Comparative Efficacy : In comparative studies, several benzothiazole derivatives have been shown to possess higher antitumor activity than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also exhibited antimicrobial activity :

  • Broad Spectrum : Various studies have reported that benzothiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.08 µM against specific bacterial strains .
  • Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in human lung cancer cells revealed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The findings suggest that this compound could be a candidate for further development as an anticancer agent.

Cell LineIC50 (µM)Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazole derivatives found that compounds similar to the one exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effectiveness at low concentrations.

Properties

IUPAC Name

4-acetyl-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c1-15-7-12-20-21(16(15)2)24-23(29-20)26(14-6-13-25(4)5)22(28)19-10-8-18(9-11-19)17(3)27;/h7-12H,6,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKDEJPQCJPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.